molecular formula C23H26FN5O3 B611704 Vorolanib CAS No. 1013920-15-4

Vorolanib

Cat. No. B611704
M. Wt: 439.4914
InChI Key: KMIOJWCYOHBUJS-HAKPAVFJSA-N
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Description

Vorolanib, also known as CM082, is a multi-targeted tyrosine kinase receptor inhibitor . It is an orally administered compound that provides intermittent inhibition of angiogenesis with once-daily dosing . It effectively inhibits the activity of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and FMS-like tyrosine kinase-3 (FLT-3) receptors .


Synthesis Analysis

An economical and practical process for Vorolanib has been developed, which exhibits low cost, high yield, simple post-treatment, and environmental protection based on extensive investigations into synthesis methods (raw materials, temperature, coupling reagent, solvent, reaction time, post-treatment, etc.) .


Molecular Structure Analysis

The molecular formula of Vorolanib is C23H26FN5O3 . It belongs to the class of organic compounds known as indolines .


Chemical Reactions Analysis

Vorolanib has a short half-life and limited tissue accumulation . It has been shown to reduce choroidal neovascularization in rats .


Physical And Chemical Properties Analysis

The molecular weight of Vorolanib is 439.5 g/mol .

Scientific Research Applications

  • Vorolanib has been evaluated in combination with everolimus for treating advanced clear-cell renal cell carcinoma (RCC). This combination therapy is potentially effective and well-tolerated, showing a good safety profile and promising antitumor activity (Sheng et al., 2020).

  • A study developed and validated a sensitive LC-MS/MS assay for quantifying vorolanib and its main metabolite in human plasma. This method has been applied in clinical trials evaluating the pharmacokinetics of vorolanib tablets in Chinese patients with advanced solid tumors (Zheng et al., 2021).

  • Another research focused on vorolanib's safety and preliminary efficacy for treating patients with advanced solid tumors. The study identified an acceptable safety profile and favorable clinical benefit, with a recommended phase II dose of 200 mg daily (Song et al., 2021).

  • A phase I study explored vorolanib in combination with toripalimab in non-small cell lung cancer (NSCLC) patients. The combination showed promising antitumor activity and acceptable safety profiles, particularly in patients with squamous cell carcinoma (Zhao et al., 2021).

  • Vorolanib's role in inhibiting tumor angiogenesis and cell proliferation has been highlighted, with its potential to reduce tissue toxicity by 95% compared to first-generation kinase inhibitors (Definitions, 2020).

  • The study of vorolanib and everolimus in solid tumors showed encouraging activity, especially in renal cell carcinoma and neuroendocrine tumors. The recommended phase 2 dose of vorolanib was established as 300 mg with everolimus 10 mg daily (Pedersen et al., 2021).

Safety And Hazards

In clinical trials, Vorolanib has shown an acceptable safety profile . The most common treatment-related adverse events were fatigue, nausea, and diarrhea . No fatal treatment-related adverse events were observed .

properties

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vorolanib

CAS RN

1013920-15-4
Record name Vorolanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VOROLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
229
Citations
KS Pedersen, PM Grierson, J Picus, AC Lockhart… - Investigational new …, 2021 - Springer
… We conducted a Phase 1 study of vorolanib with everolimus (10 mg daily) in patients with solid tumors. Methods A 3 + 3 dose escalation design was utilized to determine dose limiting …
Number of citations: 16 link.springer.com
X Sheng, D Ye, A Zhou, X Yao, H Luo, Z He… - European Journal of …, 2023 - Elsevier
… Vorolanib is a highly potent tyrosine kinase inhibitor (TKI) targeting vascular endothelial … to assess the combination of vorolanib and everolimus or vorolanib alone versus a control arm …
Number of citations: 4 www.sciencedirect.com
C Liang, X Yuan, Z Shen, Y Wang, L Ding - Molecular Therapy-Oncolytics, 2022 - cell.com
… of vorolanib for RET and AMPKα1 were 1.1- to 2.4-fold higher than those of sunitinib (Table 1). More comprehensive vorolanib … table, indicating that vorolanib showed similar inhibitory …
Number of citations: 11 www.cell.com
X Sheng, X Yan, Z Chi, C Cui, L Si, B Tang, S Li… - …, 2020 - thelancet.com
Background Vorolanib (X-82, CM082) is a multi-target tyrosine kinase inhibitor. This study aimed to evaluate the tolerability, safety, pharmacokinetics and antitumor activities of …
Number of citations: 11 www.thelancet.com
JC Bendell, MR Patel, KN Moore, CC Chua… - The …, 2019 - academic.oup.com
Lessons Learned Pharmacokinetic results underscore that the vorolanib (X‐82) study design was successful without the need for further dose escalation beyond 400 mg once daily (qd)…
Number of citations: 17 academic.oup.com
NA Bagegni, H Park, K Kraft, M O-Toole, F Gao… - Cancer Chemotherapy …, 2022 - Springer
… Vorolanib is a multi-target tyrosine kinase inhibitor with anti-… , safety and efficacy of vorolanib when added to checkpoint … at vorolanib 400 mg dose level, and 1 treated at vorolanib 300 …
Number of citations: 2 link.springer.com
L Si, X Sheng, L Mao, C Li, X Wang, X Bai, ZH Qi, Z Chi… - 2020 - ascopubs.org
10040 Background: Vorolanib (CM082) is a multi-target tyrosine kinase inhibitor including VEGF, PDGF, c-kit, and Flt-3. Toripalimab (JS001) is a humanized IgG4 mAb against …
Number of citations: 10 ascopubs.org
X Zheng, H Gao, Y Zhang, X Cui, R Jia, J Xue… - … of Pharmaceutical and …, 2021 - Elsevier
… vorolanib and X297 detection channels were observed, which were speculated to be isomers of vorolanib … for the high-throughput quantification of vorolanib and X297 in human plasma …
Number of citations: 4 www.sciencedirect.com
Y Song, J Wang, X Ren, J **, L Mao… - Chinese Journal of …, 2021 - ncbi.nlm.nih.gov
… safety and preliminary efficacy of vorolanib, a novel tyrosine … Preclinical toxicity data have further indicated that vorolanib is … efficacy of vorolanib in patients with advanced solid tumors. …
Number of citations: 3 www.ncbi.nlm.nih.gov
Y Gao, F Lu, X Li, H Dai, K Liu, X Liu, Z Sun, J **ang… - Eye, 2023 - nature.com
… In addition, oral vorolanib is more convenient than intravitreal injection. Vorolanib exhibited … Furthermore, oral administration of vorolanib reduced the CNV lesion area and pathological …
Number of citations: 3 www.nature.com

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